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molecular formula C14H5F17O B8468149 4-Heptadecafluorooctyl-phenol CAS No. 80804-82-6

4-Heptadecafluorooctyl-phenol

Cat. No. B8468149
M. Wt: 512.16 g/mol
InChI Key: NFBMVXZEDAQQOH-UHFFFAOYSA-N
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Patent
US06919404B2

Procedure details

To a solution of acetic acid 4-iodo-phenyl ester (9 gm, 0.0366 mol) in anhydrous DMSO (75 mL) was added copper powder (5.8 g, 0.091 mol), perfluorooctyl iodide (25 g, 0.046 mol) and iodine (130 mg). The reaction mixture was heated to 105° C. for 18 hr, cooled, combined with 100 ml water and 50 ml ether and filtered to remove insoluble copper salts. The organic and aqueous layers in the filtrate were separated, and the aqueous layer extracted twice with ether (2×100 mL). The combined organics were washed with water and brine, dried over MgSO4, and concentrated. To a solution of the crude product in 50 mL methanol was added 1.5 mL 10N HCl. The mixture was refluxed on a steam bath for 1 hr to hydrolyze the acetate completely to the phenol. After cooling to room temperature, the reaction mixture was poured into a separatory funnel containing 100 mL water, and extracted with ether (3×75 mL). The combined organics were washed with water and brine and dried over MgSO4. Recrystallization of the crude concentrate gave 12.5 g of the phenol at 99% purity by HPLC as a waxy solid mp 63-68° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
5.8 g
Type
catalyst
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8]C(=O)C)=[CH:4][CH:3]=1.[F:12][C:13](I)([F:36])[C:14]([F:35])([F:34])[C:15]([F:33])([F:32])[C:16]([F:31])([F:30])[C:17]([F:29])([F:28])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21].O.CCOCC>CS(C)=O.[Cu].II>[F:24][C:19]([F:25])([C:20]([F:21])([F:22])[F:23])[C:18]([F:26])([F:27])[C:17]([F:28])([F:29])[C:16]([F:30])([F:31])[C:15]([F:33])([F:32])[C:14]([F:35])([F:34])[C:13]([F:12])([F:36])[C:2]1[CH:3]=[CH:4][C:5]([OH:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC(C)=O
Name
Quantity
25 g
Type
reactant
Smiles
FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)I
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Name
copper
Quantity
5.8 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
130 mg
Type
catalyst
Smiles
II
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble copper salts
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers in the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice with ether (2×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To a solution of the crude product in 50 mL methanol was added 1.5 mL 10N HCl
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed on a steam bath for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing 100 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
WASH
Type
WASH
Details
The combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Recrystallization of the crude
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(C1=CC=C(C=C1)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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